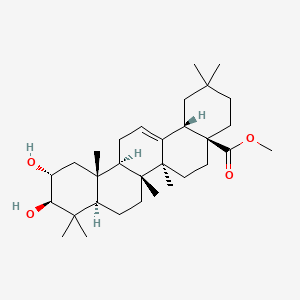
Methyl maslinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl maslinate, also known as this compound, is a natural pentacyclic triterpene ester derived from maslinic acid. Maslinic acid is primarily found in the waxy skin of olives and other plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antidiabetic, antioxidant, and cardioprotective properties .
準備方法
Synthetic Routes and Reaction Conditions
Methyl maslinate can be synthesized through the esterification of maslinic acid with methanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of maslinic acid methyl ester often involves the extraction of maslinic acid from olive pomace, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure maslinic acid. The esterification step is then performed using methanol and an acid catalyst under controlled conditions to produce maslinic acid methyl ester in large quantities .
化学反応の分析
Types of Reactions
Methyl maslinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
科学的研究の応用
Chemical Applications
Synthesis of Derivatives
Methyl maslinate serves as a precursor for synthesizing various triterpenoid derivatives. It is commonly utilized in chemical reactions to produce substituted esters or other derivatives through oxidation, reduction, and substitution reactions. For instance, it can be transformed into hydroxylated compounds through microbial biotransformation processes involving fungi such as Rhizomucor miehei .
Chemical Reactions
In synthetic organic chemistry, this compound is involved in regioselective hydroxylation reactions, which can enhance its biological activities . The compound's structure allows for modifications that can lead to the discovery of new compounds with improved properties.
Biological Applications
Antitumor Activity
this compound has demonstrated significant antitumor properties. Research indicates that it induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This mechanism involves the modulation of various cellular processes, including the inhibition of pro-inflammatory cytokines .
Antioxidant and Anti-inflammatory Effects
The compound exhibits strong antioxidant activity by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes. Additionally, it has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, suggesting its potential in treating inflammatory diseases .
Metabolic Disorders
this compound has been investigated for its role in metabolic disorders, particularly its effects on diabetes and cardiovascular diseases. Its ability to modulate metabolic pathways may provide therapeutic avenues for managing these conditions .
Industrial Applications
Nutraceuticals and Functional Foods
Due to its health-promoting properties, this compound is utilized in developing nutraceuticals and functional foods. Its incorporation into dietary supplements is based on its potential to provide health benefits, including anti-cancer effects and metabolic regulation .
Anticancer Research
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 1 μM, indicating potent antitumor activity .
Biotransformation Studies
Research on the biotransformation of this compound by Rhizomucor miehei revealed that this fungus could produce several metabolites with enhanced biological activities. These findings highlight the potential for using microbial transformation to develop new therapeutic agents from existing compounds .
Comparative Data Table
作用機序
Methyl maslinate exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: Induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. .
Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
類似化合物との比較
Methyl maslinate is unique among triterpenoids due to its diverse biological activities and safety profile. Similar compounds include:
Oleanolic Acid: Another pentacyclic triterpene with similar antitumor and antioxidant properties.
Ursolic Acid: Known for its anti-inflammatory and anticancer activities.
Betulinic Acid: Exhibits antitumor and antiviral properties.
特性
分子式 |
C31H50O4 |
|---|---|
分子量 |
486.7 g/mol |
IUPAC名 |
methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChIキー |
OTDUGESKRJHFHR-SUXCAEKLSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
同義語 |
2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester crategolic acid methyl ester maslinic acid methyl ester methyl maslinate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















